1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
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Overview
Description
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring and a nitrophenyl group linked via an ethenyl bridge
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Nitrophenyl Ethenylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole can be compared with other indole derivatives such as:
1-(Benzenesulfonyl)-2-methylindole: Similar in structure but lacks the nitrophenyl ethenyl group, leading to different chemical properties and reactivity.
3-(4-Nitrophenyl)-1H-indole: Contains the nitrophenyl group directly attached to the indole ring, resulting in distinct biological activities.
1-(Benzenesulfonyl)-3-phenylindole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
877470-41-2 |
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Molecular Formula |
C22H16N2O4S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]indole |
InChI |
InChI=1S/C22H16N2O4S/c25-24(26)19-14-11-17(12-15-19)10-13-18-16-23(22-9-5-4-8-21(18)22)29(27,28)20-6-2-1-3-7-20/h1-16H |
InChI Key |
PLTMLQZTJHZQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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